
Scandium(3+);triperchlorate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(3+);triperchlorate;hydrate, also known as scandium(III) perchlorate hydrate, is a chemical compound with the formula Sc(ClO4)3·xH2O. This compound consists of scandium ions (Sc3+), perchlorate ions (ClO4-), and water molecules. It is typically found in a hydrated form, where water molecules are coordinated to the scandium ions. Scandium(III) perchlorate is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(III) perchlorate hydrate can be synthesized by reacting scandium oxide (Sc2O3) or scandium hydroxide (Sc(OH)3) with perchloric acid (HClO4). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrated form .
The general reaction can be represented as:
Sc2O3+6HClO4→2Sc(ClO4)3+3H2O
Industrial Production Methods
Industrial production of scandium(III) perchlorate hydrate involves the extraction of scandium from its ores, followed by purification and reaction with perchloric acid. The process includes several steps such as leaching, solvent extraction, and precipitation to obtain high-purity scandium compounds .
Chemical Reactions Analysis
Types of Reactions
Scandium(III) perchlorate hydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Hydrolysis: In aqueous solutions, scandium(III) perchlorate can hydrolyze to form scandium hydroxide and perchloric acid.
Complexation: It can form complexes with various ligands, such as glycine and other amino acids.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include organic substrates and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions.
Hydrolysis Reactions: These reactions occur in aqueous solutions, often at room temperature.
Complexation Reactions: Ligands such as glycine are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Oxidation: The major products depend on the substrate being oxidized.
Hydrolysis: Scandium hydroxide and perchloric acid.
Complexation: Various scandium-ligand complexes.
Scientific Research Applications
Scandium(III) perchlorate hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, such as glycosylation reactions.
Biology: Investigated for its potential antiviral properties and effects on ribosomal function.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
The mechanism of action of scandium(III) perchlorate hydrate involves its strong oxidizing properties, which enable it to participate in various redox reactions. It can act on molecular targets such as organic substrates and biological molecules, leading to oxidation and other chemical transformations. In biological systems, it may interact with ribosomes and modulate their function, potentially leading to antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Scandium(III) chloride (ScCl3): Similar in terms of the trivalent scandium ion but differs in the anion and its properties.
Scandium(III) nitrate (Sc(NO3)3): Another scandium compound with nitrate ions instead of perchlorate ions.
Scandium(III) sulfate (Sc2(SO4)3): Contains sulfate ions and has different solubility and reactivity properties.
Uniqueness
Scandium(III) perchlorate hydrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Properties
Molecular Formula |
Cl3H2O13Sc |
|---|---|
Molecular Weight |
361.32 g/mol |
IUPAC Name |
scandium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sc/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
InChI Key |
DWAIRFOTKDGSJG-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



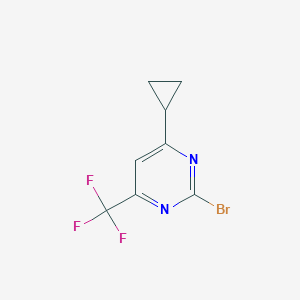
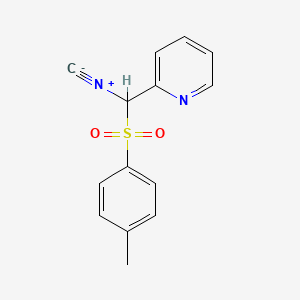

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
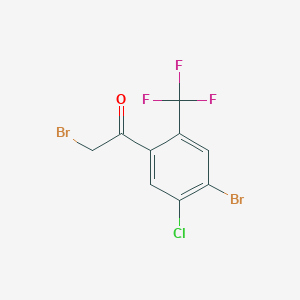

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
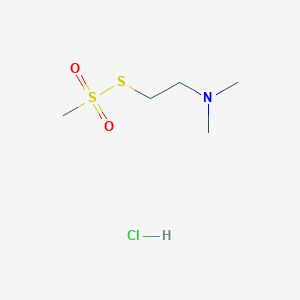
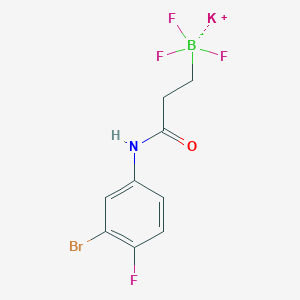
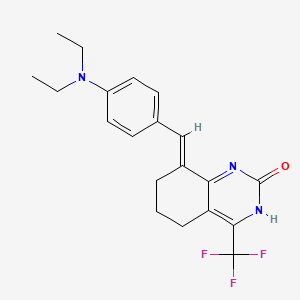
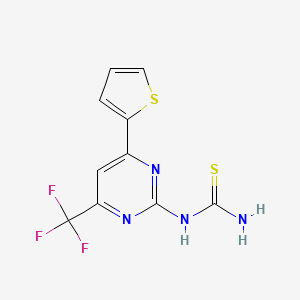
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
